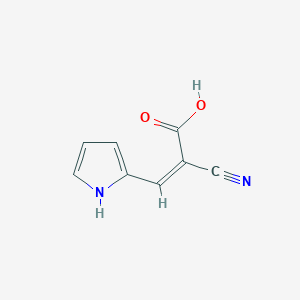

2-cyano-3-(1H-pyrrol-2-yl)acrylic acid

Description

Contextualization within Pyrrole (B145914) Chemistry and Cyanoacrylate Derivatives

The chemical behavior and utility of 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid are deeply rooted in the properties of its constituent parts: the pyrrole ring and the cyanoacrylate moiety.

Pyrrole Chemistry: Pyrrole is a five-membered aromatic heterocycle containing a nitrogen atom. The pyrrole nucleus is a fundamental structural motif in a vast array of biologically significant molecules, including heme, chlorophyll, and vitamin B12. Pyrrole and its derivatives are known for their diverse pharmacological activities and are integral components in many pharmaceutical drugs. The pyrrole ring in this compound can undergo various chemical transformations, such as electrophilic substitution, allowing for the introduction of additional functional groups and the synthesis of a wide range of derivatives.

Cyanoacrylate Derivatives: Cyanoacrylates are compounds characterized by the presence of a cyano group and an acrylate (B77674) group. They are well-known for their rapid polymerization in the presence of nucleophiles, a property famously exploited in instant adhesives. In the context of more complex molecules like this compound, the cyanoacrylate functionality imparts unique electronic and reactive properties. The electron-withdrawing nature of the cyano and carboxylic acid groups makes the double bond susceptible to nucleophilic attack, a feature that can be harnessed in various synthetic strategies.

Significance as a Versatile Chemical Scaffold for Research

A chemical scaffold, or backbone, is a core structure from which a variety of derivatives can be synthesized. This compound is an excellent example of such a scaffold due to its multiple reactive sites:

The Pyrrole Ring: The nitrogen atom and the carbon atoms of the pyrrole ring can be functionalized. The N-H bond can be substituted, and the carbon atoms can undergo electrophilic substitution reactions.

The Carboxylic Acid Group: This functional group can be converted into a variety of other functionalities, such as esters, amides, and acid chlorides, providing a gateway to a large family of related compounds.

The Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine.

The Alkene Double Bond: The carbon-carbon double bond can participate in addition reactions, allowing for the introduction of new substituents and the creation of more complex molecular architectures.

This multifunctionality allows researchers to systematically modify the structure of this compound to fine-tune its properties for specific applications.

Overview of Key Research Domains and Potential Academic Applications

The unique combination of a pyrrole ring and a cyanoacrylic acid moiety makes this compound a compound of interest in several research areas:

Medicinal Chemistry: Pyrrole and cyanoacrylate derivatives have independently shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The combination of these two pharmacophores in a single molecule makes this compound and its derivatives promising candidates for drug discovery programs. For instance, the structurally related 2-cyano-3-acrylamide inhibitors have been investigated for their anti-infective activity. nih.gov The core structure can serve as a starting point for the synthesis of libraries of compounds to be screened for various therapeutic targets.

Materials Science: The extended π-conjugated system in this compound suggests potential applications in the development of organic electronic materials. Pyrrole-based polymers, such as polypyrrole, are well-known for their electrical conductivity. The introduction of the cyanoacrylic acid group can modify the electronic properties of such materials, potentially leading to new organic semiconductors, dyes for solar cells, or components for other electronic devices.

Organic Synthesis: As a versatile building block, this compound can be used in the synthesis of more complex heterocyclic systems. The reactive sites on the molecule can be utilized in a variety of coupling and cyclization reactions to construct novel molecular frameworks that may have interesting chemical or biological properties.

Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-5-6(8(11)12)4-7-2-1-3-10-7/h1-4,10H,(H,11,12)/b6-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTZJVIKNDCLAC-XQRVVYSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC(=C1)/C=C(/C#N)\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 2 Cyano 3 1h Pyrrol 2 Yl Acrylic Acid

Established Synthetic Routes for the Core Structure

The synthesis of the 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid core predominantly relies on well-established condensation reactions. These methods offer efficient pathways to the fundamental structure, which can then be further modified.

Knoevenagel Condensation and Variants

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon bonds and is widely employed in the synthesis of this compound and its esters. nih.govresearchgate.net This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as cyanoacetic acid or its esters, in the presence of a basic catalyst.

In the context of synthesizing the title compound, the reaction proceeds between pyrrole-2-carboxaldehyde and an active methylene compound like ethyl cyanoacetate (B8463686). nih.govresearchgate.net A common catalytic system for this transformation is the use of a weak base, such as piperidine (B6355638), in a suitable solvent like ethanol. nih.govresearchgate.net The reaction is typically carried out at room temperature. nih.govresearchgate.net The initial product of this reaction is the ethyl ester, (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, which can then be hydrolyzed to the desired carboxylic acid. nih.govresearchgate.netnih.gov

Recent advancements have explored the use of organocatalysts to promote the Knoevenagel condensation, offering milder and more environmentally friendly alternatives. For instance, L-proline has been effectively utilized as a catalyst in aqueous media for the condensation of pyrrole-2-carboxaldehyde with other active methylene compounds, suggesting its potential applicability in the synthesis of the title compound. researchgate.net Another catalytic system that has been reported for Knoevenagel condensations to produce cyanoacrylates is diisopropylethylammonium acetate (B1210297) (DIPEAc). scielo.org.mxresearchgate.net

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Pyrrole-2-carboxaldehyde | Ethyl cyanoacetate | Piperidine | Ethanol | (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate | nih.gov, researchgate.net |

| Pyrrole-2-carboxaldehyde | 3-Cyanoacetylindole | L-proline | Water | Corresponding Knoevenagel adduct | researchgate.net |

Alternative Synthetic Pathways

While the Knoevenagel condensation is the most prominently documented method, other synthetic strategies for related cyano-substituted pyrroles exist, which could potentially be adapted. These include multi-component reactions that can construct the pyrrole (B145914) ring and introduce the cyano group in a single synthetic operation. For instance, the synthesis of N-substituted 2-amino-3-cyano pyrroles has been achieved through a multi-component reaction involving nitroepoxides, amines, and malononitrile. rsc.orgresearchgate.net Although not a direct route to the title compound, such methodologies highlight the possibility of convergent synthetic designs.

Design and Synthesis of this compound Analogues and Derivatives

The structural versatility of this compound allows for extensive derivatization at multiple sites, including the pyrrole nitrogen, the pyrrole ring itself, and the acrylic acid moiety. These modifications are crucial for tuning the molecule's physicochemical properties.

N-Substitution on the Pyrrole Ring

Modification at the N-1 position of the pyrrole ring is a common strategy to introduce structural diversity. The synthesis of N-substituted analogues typically begins with the corresponding N-substituted pyrrole-2-carboxaldehyde. For example, the synthesis of (E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)acrylic acid involves the Knoevenagel condensation of 1-methyl-1H-pyrrole-2-carboxaldehyde with cyanoacetic acid or its esters. chemscene.com This approach allows for the introduction of a wide variety of substituents at the nitrogen atom.

| Derivative Name | N-Substituent | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|

| (E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)acrylic acid | Methyl | C9H8N2O2 | 176.17 | chemscene.com |

Substitutions on the Pyrrole Ring (e.g., at C-2, C-3, C-4, C-5 positions)

The introduction of substituents onto the carbon framework of the pyrrole ring provides another avenue for creating analogues. The synthesis of these derivatives often requires appropriately substituted pyrrole precursors. For instance, the synthesis of (2E)-2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid demonstrates the feasibility of having substituents at the C-2 and C-5 positions, in addition to N-substitution. scbt.com The starting material for such a synthesis would be 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Furthermore, the synthesis of various 2-cyanopyrrole derivatives with phenyl group substitutions at the C-3 position has been reported, indicating that diverse substitution patterns on the pyrrole ring are achievable. frontiersin.org

Modifications of the Acrylic Acid Moiety (e.g., esterification, amidation)

The acrylic acid functional group is readily amenable to chemical modification, most notably through esterification and amidation. As previously mentioned, the direct product of the Knoevenagel condensation using ethyl cyanoacetate is the corresponding ethyl ester. nih.govresearchgate.net A variety of other esters can be synthesized by using different alkyl cyanoacetates or by transesterification of the ethyl ester.

Amide derivatives can be prepared by reacting the acrylic acid with an appropriate amine using standard peptide coupling reagents or by reacting the corresponding aldehyde with 2-cyanoacetamide (B1669375). An example of the latter approach is the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, which was achieved through the condensation of the corresponding pyrazole-4-carbaldehyde with 2-cyanoacetamide in the presence of a base. mdpi.com This suggests that 2-cyano-3-(1H-pyrrol-2-yl)acrylamide could be synthesized in a similar manner from pyrrole-2-carboxaldehyde and 2-cyanoacetamide.

| Derivative Type | Reactants | Product | Reference |

|---|---|---|---|

| Ester | Pyrrole-2-carboxaldehyde and Ethyl cyanoacetate | (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate | nih.gov, researchgate.net |

| Amide (by analogy) | Pyrrole-2-carboxaldehyde and 2-Cyanoacetamide | 2-Cyano-3-(1H-pyrrol-2-yl)acrylamide | mdpi.com |

Control of Regio- and Stereoselectivity in Synthetic Procedures

The control of selectivity is a critical aspect of the synthesis of this compound, ensuring the formation of the desired isomer with high purity. Both regioselectivity and stereoselectivity are favorably controlled in the standard synthetic procedures.

Regioselectivity: The Knoevenagel condensation between pyrrole-2-carboxaldehyde and an active methylene compound, such as cyanoacetic acid, is highly regioselective. The reaction exclusively occurs at the aldehyde functional group at the C-2 position of the pyrrole ring. This is due to the high electrophilicity of the aldehyde carbon, which is the primary site for nucleophilic attack by the carbanion generated from the active methylene compound. The inherent reactivity of the pyrrole ring does not interfere with the condensation at the aldehyde group under the typical basic conditions used for this reaction.

Stereoselectivity: The Knoevenagel condensation leading to this compound demonstrates a high degree of stereoselectivity, predominantly yielding the (E)-isomer. This selectivity is generally governed by thermodynamic control, where the more stable product is preferentially formed. wikipedia.orgjackwestin.com

The reaction mechanism, often catalyzed by weak bases like piperidine or organocatalysts such as L-proline, involves a series of reversible steps. rsc.orgtandfonline.com This reversibility allows for the equilibration of the intermediates and the final products. acs.org Consequently, the reaction proceeds towards the formation of the most stable stereoisomer, which is the (E)-alkene. rsc.org While the initial condensation may form a mixture of (E) and (Z) isomers, the reaction conditions typically allow for isomerization to the more stable (E)-form, which then becomes the major product isolated. rsc.org

Theoretical studies on similar piperidine-catalyzed Knoevenagel condensations suggest that while kinetic factors play a role, the reversibility of the elimination step is crucial in determining the final product ratio, which favors the thermodynamically more stable isomer. acs.org Therefore, by allowing the reaction to reach equilibrium, high selectivity for the (E)-isomer of this compound can be achieved.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign and sustainable processes. The synthesis of this compound and its analogues has benefited from these approaches, focusing on the use of greener solvents, alternative catalysts, and energy-efficient reaction conditions. mdpi.comresearchgate.net

Aqueous Media and Organocatalysis: One significant green approach is the replacement of volatile organic solvents with water. Water is non-toxic, non-flammable, and readily available. researchgate.net The Knoevenagel condensation has been successfully performed in aqueous media. Furthermore, the use of organocatalysts, such as the amino acid L-proline, aligns with green chemistry principles as they are non-toxic, biodegradable, and often highly efficient. For instance, the Knoevenagel condensation of pyrrole-2-carboxaldehyde with 3-cyanoacetylindole has been achieved in excellent yields using L-proline as a catalyst in water at room temperature. researchgate.net L-proline is believed to act as a bifunctional catalyst, activating the carbonyl group through its acidic moiety and the active methylene group through its basic amine moiety. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. nih.gov It offers advantages such as significantly reduced reaction times, lower energy consumption, and often higher yields compared to conventional heating methods. banglajol.info The Knoevenagel condensation for the synthesis of various 2-cyano-3-arylacrylates has been efficiently carried out using microwave assistance, frequently under solvent-free conditions. banglajol.infomdpi.com This approach minimizes the use of hazardous solvents and reduces waste generation. For example, the synthesis of phenolic acids through a microwave-assisted Knoevenagel-Doebner reaction has been optimized to achieve high yields and conversions in short reaction times. frontiersin.org The combination of a solid catalyst, like hydroxyapatite, with solvent-free microwave irradiation provides a highly efficient and sustainable protocol for Knoevenagel condensations. mdpi.com

The table below summarizes various green synthetic approaches relevant to the preparation of this compound and its analogues.

| Catalyst | Solvent | Energy Source | Key Advantages | Reference |

|---|---|---|---|---|

| L-proline | Water | Conventional (Room Temp.) | Biodegradable catalyst, avoids organic solvents, mild conditions, high yields. | researchgate.net |

| Piperidine | Ethanol | Conventional | Commonly used, efficient catalyst, uses a relatively green solvent. | |

| Urea | Solvent-free | Microwave | Inexpensive and readily available catalyst, rapid reaction, high yields, solventless. | banglajol.info |

| Hydroxyapatite | Solvent-free | Microwave | Reusable solid catalyst, solventless conditions, short reaction times. | mdpi.com |

| None (Catalyst-free) | Water | Conventional (Heating) | Eliminates catalyst cost and separation, uses the greenest solvent. |

Advanced Structural Characterization and Spectroscopic Investigations of 2 Cyano 3 1h Pyrrol 2 Yl Acrylic Acid and Its Derivatives

Crystallographic Analysis

Crystallographic studies offer a definitive view of the three-dimensional arrangement of atoms and molecules in a solid-state, which is crucial for understanding a compound's physical and chemical properties.

The solid-state structure of (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate has been elucidated by single-crystal X-ray diffraction. The analysis revealed that the compound crystallizes in the monoclinic system. nih.govresearchgate.net All non-hydrogen atoms of the molecule are nearly coplanar, with a maximum deviation of 0.093 (1) Å. nih.govresearchgate.netnih.gov This planarity suggests a high degree of conjugation across the molecule, extending from the pyrrole (B145914) ring through the acrylic backbone.

The key crystallographic parameters for (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate are summarized in the table below.

| Parameter | Value |

| Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.2811 (2) |

| b (Å) | 9.4698 (3) |

| c (Å) | 16.3936 (5) |

| β (°) | 92.645 (3) |

| Volume (ų) | 974.06 (5) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

Currently, there is no specific literature detailing the investigation of polymorphism or co-crystallization phenomena for 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid or its ethyl ester. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals as different polymorphs can exhibit varying physical properties.

Co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a widely used technique in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients. While no specific co-crystals of this compound have been reported, its carboxylic acid and pyrrole N-H functionalities make it a candidate for forming co-crystals with other molecules through hydrogen bonding.

The crystal packing of (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate is primarily stabilized by intermolecular hydrogen bonds. nih.govresearchgate.net Specifically, adjacent molecules are linked by pairs of N—H···O hydrogen bonds, where the pyrrole N-H acts as a hydrogen bond donor and an oxygen atom of the ester group on a neighboring molecule acts as the acceptor. nih.govresearchgate.netnih.gov This interaction leads to the formation of centrosymmetric dimers. nih.govresearchgate.netnih.gov

For the parent compound, this compound, it is anticipated that the carboxylic acid group would introduce stronger and more varied hydrogen bonding motifs. Carboxylic acids are well-known to form robust hydrogen-bonded dimers. This, in conjunction with the pyrrole N-H group, could lead to the formation of extended hydrogen-bonded networks in the solid state.

While the molecule is largely planar, the reported crystal structure of the ethyl ester does not indicate significant π-π stacking interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.

The ¹H NMR spectrum of (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate has been reported in deuterated chloroform (CDCl₃). The chemical shifts provide valuable information about the electronic environment of the protons.

The ¹H NMR data for (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate is presented below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (ethyl) | 1.38 | t |

| -CH₂- (ethyl) | 4.35 | q |

| Pyrrole-H | 6.41 | m |

| Pyrrole-H | 6.92 | m |

| Pyrrole-H | 7.22 | m |

| HC=C | 7.98 | s |

| N-H (pyrrole) | 9.92 | s |

The downfield chemical shift of the vinyl proton (HC=C) at 7.98 ppm is consistent with its position in a conjugated system, being deshielded by the adjacent cyano and ester groups. The broad signal for the pyrrole N-H at 9.92 ppm is characteristic for this functional group. For this compound, the absence of the ethyl signals and the presence of a carboxylic acid proton signal, typically in the region of 10-13 ppm, would be expected.

While specific ¹³C NMR data for this compound is not available in the reviewed literature, expected chemical shift regions can be inferred from related structures. The carbon atoms in the pyrrole ring typically resonate in the range of 100-140 ppm. The carbons of the acrylic acid moiety are expected at approximately 120-140 ppm for the C=C carbons and around 165-175 ppm for the carboxylic acid carbon. The cyano group carbon would likely appear in the region of 115-125 ppm.

A hypothetical assignment of the ¹³C NMR chemical shifts for this compound is proposed in the table below based on typical values for similar functional groups.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C (cyano) | ~117 |

| C (α-acrylic) | ~105 |

| C (β-acrylic) | ~150 |

| C (pyrrole) | 110-130 |

| C (pyrrole, C-substituted) | ~135 |

| C (carboxyl) | ~168 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Expected ¹H and ¹³C Chemical Shifts: The chemical environment of each nucleus dictates its resonance frequency. For this compound, the protons and carbons of the pyrrole ring, the vinylic proton, and the carbons of the acrylic acid moiety would exhibit characteristic chemical shifts.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. A COSY spectrum of this compound would be expected to show correlations between the three adjacent protons on the pyrrole ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This technique is instrumental in assigning the resonances of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would be expected between the vinylic proton and carbons in the pyrrole ring, as well as the cyano and carboxyl carbons.

| Proton (¹H) | Expected COSY Correlations | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |

|---|---|---|---|

| Pyrrole H3 | Pyrrole H4 | Pyrrole C3 | Pyrrole C2, Pyrrole C4, Pyrrole C5 |

| Pyrrole H4 | Pyrrole H3, Pyrrole H5 | Pyrrole C4 | Pyrrole C2, Pyrrole C3, Pyrrole C5 |

| Pyrrole H5 | Pyrrole H4 | Pyrrole C5 | Pyrrole C3, Pyrrole C4, N-H |

| Vinylic CH | None | Vinylic C | Pyrrole C2, Cyano C, Carboxyl C |

| Pyrrole NH | None | None | Pyrrole C2, Pyrrole C5 |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. The spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent parts. Analysis of the related compound, 2-cyano-3-(1H-pyrrol-2-yl)acrylohydrazide, shows key vibrational modes that are also anticipated for the parent acid. researchgate.net The presence of the carboxylic acid group would give rise to a broad O-H stretching band and a strong C=O stretching absorption. The nitrile group and the carbon-carbon double bond also have distinct, sharp absorption bands.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Pyrrole) | Stretching | ~3400 |

| C-H (Pyrrole and Vinyl) | Stretching | 3100 - 3000 |

| C≡N (Nitrile) | Stretching | 2230 - 2210 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=C (Alkene) | Stretching | 1640 - 1620 |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |

| O-H (Carboxylic Acid) | Bending | 1440 - 1395 and ~920 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. Vibrations that result in a change in polarizability are Raman active. For this compound, the symmetric vibrations of the C≡N and C=C bonds are expected to produce strong signals in the Raman spectrum. Studies on acrylic acid have detailed the characteristic Raman modes associated with the propenoic acid backbone. uwo.ca Furthermore, research on pyrrole-2-carboxylic acid indicates that such molecules can form cyclic dimers in the solid state via hydrogen bonding, a phenomenon that would influence the vibrational spectra. researchgate.net

Key expected Raman signals would include the strong stretching vibration of the cyano group around 2220 cm⁻¹ and the C=C stretching vibration around 1630 cm⁻¹. The pyrrole ring breathing modes would also be prominent in the fingerprint region of the spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern. The molecular formula for this compound is C₈H₆N₂O₂, corresponding to a molecular weight of approximately 162.15 g/mol . scbt.com

Upon ionization, typically by electron impact (EI), the molecular ion (M⁺˙) would be formed. This ion would then undergo characteristic fragmentation. Plausible fragmentation pathways would include the loss of a carboxyl group (•COOH) or carbon dioxide (CO₂), and the loss of hydrogen cyanide (HCN). The fragmentation pattern provides a unique fingerprint that can confirm the identity of the compound.

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral |

|---|---|---|

| 162 | [C₈H₆N₂O₂]⁺˙ (Molecular Ion) | - |

| 118 | [M - CO₂]⁺˙ | CO₂ |

| 117 | [M - •COOH]⁺ | •COOH |

| 91 | [C₆H₅N]⁺ | CO₂, HCN |

| 65 | [C₄H₅N]⁺˙ (Pyrrole ring fragment) | C₄HNO₂ |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, which includes the pyrrole ring, the double bond, the cyano group, and the carbonyl group, is expected to give rise to strong absorptions in the UV region. These absorptions are typically due to π → π* transitions. The presence of the nitrogen and oxygen atoms with lone pairs of electrons may also allow for n → π* transitions, which are generally weaker.

Given the donor-acceptor nature of the molecule (the pyrrole ring acting as an electron donor and the cyano and carboxyl groups as electron acceptors), intramolecular charge transfer (ICT) transitions are also possible, which can be sensitive to solvent polarity. mdpi.com While specific experimental spectra for the parent acid are not widely reported, derivatives like 2-cyano-3-(1H-pyrrol-2-yl)acrylohydrazide have been analyzed, providing an indication of the absorption regions. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Molecules with extended conjugated systems and some degree of structural rigidity often exhibit fluorescence. It is plausible that this compound and its derivatives could be fluorescent, though this would be highly dependent on factors such as solvent, pH, and temperature, which can influence non-radiative decay pathways. Some complex derivatives of 2-cyano-3-(heteroaryl)acrylic acid have been specifically designed as fluorescent probes, indicating the potential for luminescence in this class of compounds. researchgate.net

Theoretical and Computational Chemistry Studies of 2 Cyano 3 1h Pyrrol 2 Yl Acrylic Acid

Density Functional Theory (DFT) Calculations

DFT calculations serve as a cornerstone for understanding the fundamental properties of a molecule. For 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid, these calculations would provide a foundational understanding of its structure and reactivity.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. A conformational analysis would also be crucial to identify different spatial arrangements of the atoms (conformers) and their relative stabilities. This is particularly important due to the rotational freedom around the single bonds connecting the pyrrole (B145914) ring, the acrylic acid moiety, and the cyano group.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Orbital Contributions)

An analysis of the electronic structure would elucidate the distribution of electrons within the molecule. Key to this is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests a more reactive molecule. The analysis would also detail the contributions of different atoms and functional groups to these frontier orbitals, providing insight into the regions of the molecule involved in electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP map would highlight regions of negative potential, likely associated with the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential, often found around hydrogen atoms, would indicate sites for nucleophilic attack.

Reactivity Indices (e.g., Electrophilicity Index)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These indices include electronegativity, chemical hardness, and the electrophilicity index. The electrophilicity index, in particular, quantifies the ability of a molecule to accept electrons. Calculating these indices for this compound would allow for a quantitative assessment of its reactivity and comparison with other molecules.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique for studying intramolecular bonding and interactions. It provides a detailed picture of the delocalization of electron density between filled and unfilled orbitals, which is indicative of hyperconjugative and conjugative interactions. For this compound, NBO analysis would quantify the stability arising from these interactions, such as the delocalization of pi-electrons across the pyrrole ring and the acrylic acid backbone.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent DFT (TD-DFT) is the method of choice for studying the behavior of molecules in their excited states and for predicting their spectroscopic properties. A TD-DFT calculation for this compound would yield information about its electronic absorption spectrum, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This would allow for a theoretical prediction of its UV-Visible spectrum and an understanding of the nature of the electronic transitions involved.

While the direct computational data for this compound is not yet available in the literature, the framework for such a study is well-established. The insights gained from such a theoretical investigation would be highly valuable for the rational design of new materials and for a deeper understanding of the structure-property relationships in this family of pyrrole derivatives.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape and the influence of solvents on molecules like this compound. These simulations model the atomic-level movements over time, providing insights into how the molecule flexes, folds, and interacts with its environment.

While specific MD simulation studies on this compound are not extensively documented in the literature, conformational analysis has been performed on structurally analogous compounds using quantum chemical methods. For instance, studies on the closely related derivative, 2-cyano-3-(1H-pyrrol-2-yl)acrylohydrazide, have utilized Density Functional Theory (DFT) to investigate its stable conformations. researchgate.net Such static calculations, while not capturing dynamic behavior, are crucial for identifying low-energy structures that would be significant in subsequent MD simulations. The planarity of the pyrrole ring and the acrylic acid moiety, along with the rotational freedom around the single bonds connecting these groups, are key determinants of the molecule's accessible conformations. All non-hydrogen atoms in the related compound (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate are nearly in the same plane, suggesting a relatively rigid core structure. nih.govresearchgate.net

The solvation effects, particularly in polar solvents, would be significant for this compound due to the presence of the carboxylic acid, cyano, and pyrrole-NH groups, which can all participate in hydrogen bonding. MD simulations would be invaluable in mapping the specific hydrogen bond networks with solvent molecules like water, revealing how solvation stabilizes certain conformations and influences the molecule's electronic properties.

Quantum Chemical Approaches to Reaction Mechanisms and Chemical Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the chemical reactivity of molecules. mdpi.com These approaches provide detailed information about the electronic structure, allowing for the prediction of reactive sites and the elucidation of potential reaction pathways.

For derivatives of this compound, DFT calculations have been employed to analyze chemical reactivity through various descriptors. researchgate.net These descriptors help in identifying which parts of the molecule are more susceptible to electrophilic or nucleophilic attack.

Global Reactivity Descriptors : These parameters, such as chemical potential, hardness, and the global electrophilicity index (ω), provide a general overview of the molecule's reactivity. A high electrophilicity index suggests that the molecule acts as a strong electrophile. researchgate.net

Local Reactivity Descriptors : To pinpoint specific reactive sites, local descriptors like Fukui functions (fk+, fk-), local softnesses (sk+, sk-), and local electrophilicity indices (ωk+, ωk-) are calculated. researchgate.net For the related 2-cyano-3-(1H-pyrrol-2-yl)acrylohydrazide, analysis of these descriptors indicated that the vinyl carbon atom (C6) is the most probable site for a nucleophilic attack. researchgate.net This suggests that reactions involving nucleophiles would likely target this position.

Studies on pyrrole itself show that its oxidation chemistry can be complex, involving reactions like OH addition and H-atom abstraction, leading to various N-containing products. polimi.it Quantum chemical calculations of reaction rate coefficients are essential for building accurate kinetic models of these processes. polimi.it

Table 1: Key Reactivity Sites and Descriptors from DFT Studies on Analogous Pyrrole Derivatives

| Descriptor Type | Finding | Implication for Reactivity |

|---|---|---|

| Global Electrophilicity Index (ω) | High values indicate the molecule is a strong electrophile. researchgate.net | The molecule readily accepts electrons in reactions. |

| Local Reactivity (Fukui Functions) | Maximum values are often found at specific carbon atoms (e.g., vinyl C6). researchgate.net | Predicts the most likely sites for nucleophilic attack. |

| NBO Analysis | Reveals significant intramolecular charge transfer and hyperconjugative interactions. researchgate.net | Explains the electronic stabilization and communication between different parts of the molecule. |

This table is generated based on findings for structurally similar compounds like 2-cyano-3-(1H-pyrrol-2-yl)acrylohydrazide.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups often exhibit non-linear optical (NLO) properties. researchgate.netjmcs.org.mx These materials can alter the properties of light passing through them and are crucial for applications in photonics, telecommunications, and laser technology. researchgate.netnih.gov this compound, with its pyrrole ring (electron donor) and the cyano-acrylic acid moiety (electron acceptor), is a promising candidate for NLO applications.

Computational quantum chemistry is a primary tool for predicting the NLO response of new molecules. The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and, most importantly, the first hyperpolarizability (β₀ or βtot), which quantifies the second-order NLO response. researchgate.net

Studies on various pyrrole derivatives have consistently shown their potential as NLO materials. researchgate.netresearchgate.net

Computational Methods : The NLO properties are typically calculated using DFT methods, which provide a good balance between accuracy and computational cost.

First Hyperpolarizability (β₀) : The magnitude of the calculated first hyperpolarizability is a direct indicator of the NLO activity. For comparison, the calculated β value of a reference material like urea is often used. Computational studies on 2-cyano-3-(1H-pyrrol-2-yl)acrylohydrazide show a significant first hyperpolarizability value, suggesting it could be a good NLO material. researchgate.net Other pyrrole derivatives have shown β values many times greater than that of urea, indicating a strong NLO response. researchgate.net

Intramolecular Charge Transfer (ICT) : The NLO response originates from the delocalization of electrons between the donor (pyrrole) and acceptor (cyanoacrylic group) parts of the molecule. Analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) can visualize this charge transfer process. A smaller HOMO-LUMO energy gap is often associated with a larger NLO response.

The presence of strong electron-withdrawing groups, like the cyano and carboxylic acid groups in the target molecule, is known to enhance the first hyperpolarizability values and, therefore, the NLO properties. nih.gov

Table 2: Calculated NLO Properties for Representative Pyrrole Derivatives

| Compound | Dipole Moment (μ) | Linear Polarizability (α) (x 10-24 esu) | First Hyperpolarizability (β) (x 10-30 esu) |

|---|---|---|---|

| PCL | High | 14.33 | 6.94 |

| M-PCL | High | 17.03 | 5.31 |

| Urea (Reference) | - | - | 0.781 |

Data is for representative pyrrole derivatives (PCL, M-PCL) from computational studies to illustrate typical values and is not specific to this compound. Source: researchgate.net

Applications and Functional Exploration in Diverse Scientific Disciplines

Application in Renewable Energy Systems: Dye-Sensitized Solar Cells (DSSCs)

The most prominent application of 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid is as a fundamental building block in the synthesis of organic sensitizer (B1316253) dyes for Dye-Sensitized Solar Cells (DSSCs). These cells represent a promising, low-cost alternative to conventional silicon-based solar cells. The performance of a DSSC is critically dependent on the properties of the organic dye used to capture light energy. The molecular architecture of these dyes is typically a Donor-π-conjugated bridge-Acceptor (D-π-A) structure, and this compound plays a crucial role within this framework.

Function as a π-Conjugated Bridge and Electron Acceptor in Organic Dyes

In the D-π-A architecture of sensitizer dyes, the this compound moiety serves a dual function. The pyrrole (B145914) ring acts as a component of the π-conjugated bridge, which facilitates the transfer of electrons from the donor part of the molecule to the acceptor part upon light absorption.

More critically, the cyanoacrylic acid group functions as the electron acceptor and anchoring group. The electron-withdrawing nature of both the cyano (-CN) and carboxylic acid (-COOH) groups creates a strong pull for electrons. After the dye absorbs a photon and enters an excited state, an electron is transferred from the electron-donating part of the molecule, through the π-bridge, to this cyanoacrylic acid acceptor. The carboxylic acid group then chemically adsorbs (anchors) the entire dye molecule onto the surface of a semiconductor material, typically titanium dioxide (TiO2), which forms the photoanode of the DSSC. This firm anchoring is essential for the efficient injection of the accepted electron from the dye into the conduction band of the TiO2, which is the first step in generating an electric current.

Design Principles for Enhanced Light Harvesting and Charge Separation Efficiency

The design of highly efficient organic dyes for DSSCs revolves around optimizing light absorption and ensuring efficient charge separation and transfer. The inclusion of the this compound unit is a key design principle. Theoretical and quantum computation studies on dyes incorporating this structure reveal that the pyrrole group can introduce a larger dihedral angle with its neighboring chemical units. This structural twist can lead to less interaction between different parts of the molecule, which in turn promotes better charge separation by localizing the highest occupied molecular orbital (HOMO) on the donor segment and the lowest unoccupied molecular orbital (LUMO) on the acceptor segment.

Furthermore, modifying the π-bridge by incorporating units like thiophene (B33073) alongside the pyrrole can extend the conjugation length of the dye molecule. This extension typically results in a red-shift in the absorption spectrum, meaning the dye can harvest light from a broader range of the solar spectrum. This enhanced light-harvesting ability contributes directly to a higher potential for current generation.

Electrochemical Properties and Charge Transfer Dynamics in DSSC Devices

The electrochemical properties of a dye determine the feasibility and efficiency of the charge transfer processes within a DSSC. The energy levels of the dye's HOMO and LUMO are critical parameters. For efficient operation, the LUMO level of the dye must be more negative (higher in energy) than the conduction band edge of the TiO2 semiconductor (−0.5 V vs. NHE). This creates the necessary energetic driving force for the injection of the excited electron from the dye's acceptor group into the TiO2.

Simultaneously, the HOMO level of the dye must be more positive (lower in energy) than the redox potential of the electrolyte (typically an iodide/triiodide pair, ~0.4 V vs. NHE). This allows the electrolyte to efficiently regenerate the oxidized dye by donating an electron, completing the circuit and preparing the dye for the next light absorption cycle. Dyes incorporating the this compound moiety are designed to meet these specific energy level requirements, facilitating the crucial charge transfer dynamics of electron injection and dye regeneration.

Correlation between Molecular Structure and Photovoltaic Performance

Research has demonstrated a clear link between the specific molecular structure of dyes containing the this compound group and their ultimate photovoltaic performance in DSSCs. By systematically altering the donor groups and the π-conjugated bridge while keeping the acceptor constant, scientists can fine-tune the dye's properties. For instance, a series of dipolar dyes featuring pyrrole-based spacers between an arylamine donor and the 2-cyanoacrylic acid acceptor have shown good performance, with power conversion efficiencies (PCE) reaching up to 6.18%. The introduction of thiophene units into the π-bridge can further influence performance metrics.

The table below summarizes the performance of several organic dyes that utilize a cyanoacrylic acid-based acceptor, illustrating the structure-performance relationship.

| Dye Name/Reference | Donor Group | π-Bridge Components | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

|---|---|---|---|---|---|---|

| Dye 1 | Diphenylamine-phenyl | Methyl-pyrrole-phenyl | 5.81 | 0.69 | 12.11 | 0.69 |

| Dye 2 | Diphenylamine-phenyl | Methyl-pyrrole-thiophene | 6.18 | 0.68 | 13.25 | 0.69 |

| Dye 3 | Diphenylamine-fluorenyl | Methyl-pyrrole-thiophene | 4.77 | 0.66 | 10.79 | 0.67 |

| MC-20 | Di-thienyl-pyrrole | Biphenyl | 1.58 | 0.62 | 4.10 | 0.62 |

| MC-28 | Di-thienyl-pyrrole | Phenyl-thiophene | 1.64 | 0.63 | 4.12 | 0.63 |

PCE: Power Conversion Efficiency; Voc: Open-Circuit Voltage; Jsc: Short-Circuit Current Density; FF: Fill Factor.

Application in Material Science

While the most extensively documented application of this compound is in the specialized field of organic dyes for photovoltaics, its constituent chemical groups—pyrrole, acrylic acid, and nitrile—are known to be valuable in the broader context of material science.

Incorporation into Polymeric Formulations for Advanced Materials

The direct incorporation of the specific molecule this compound as a monomer or functional additive into polymeric formulations for advanced materials, outside of the DSSC application, is not widely reported in scientific literature. However, its components are foundational to various classes of polymers.

Polypyrrole, for instance, is a well-known conductive polymer used in sensors and energy storage devices. Acrylic acid is a precursor to polyacrylic acid and its derivatives, which are used in a vast array of applications including superabsorbent materials, adhesives, and coatings. Polymers containing cyano groups (polyacrylonitriles) are also of significant industrial importance. While the unique combination of these functionalities in this compound is highly tailored for the electronic requirements of DSSC dyes, its potential as a specialty monomer or for functionalizing polymer backbones in other advanced material applications remains an area for future exploration.

Modulation of Optical and Electronic Properties in Functional Materials

The unique molecular architecture of this compound and its derivatives positions them as compelling candidates for use in functional materials, particularly where modulation of optical and electronic properties is desired. The core structure features a pyrrole ring, which acts as an electron-donating group, conjugated with a cyanoacrylic acid moiety, a well-established electron-accepting group. This donor-π-acceptor (D-π-A) configuration is fundamental to the electronic behavior of these molecules.

Theoretical studies on analogous compounds, such as 2-cyano-3-(thiophen-2-yl)acrylic acid, have been conducted to understand their conformational and electronic properties for applications like dye-sensitized solar cells. researchgate.net In these systems, the cyanoacrylic acid group serves as an effective electron acceptor and anchoring group to semiconductor surfaces. The electron delocalization between the heterocyclic donor (like pyrrole or thiophene) and the cyanoacrylic acid acceptor influences the electronic stability and the energy levels of the molecule, which are critical for applications in organic electronics. researchgate.net The planarity of the molecule, which can be affected by the rotation around the bond connecting the heterocyclic ring and the acrylic acid group, plays a significant role in determining the extent of conjugation and, consequently, the electronic and optical properties. researchgate.net Variations in the molecular structure, such as the introduction of different substituents, can further tune these properties, including the vertical excitation energies and oscillator strengths. researchgate.net

Influence on Thermal Stability and Mechanical Strength of Composite Materials

Specific research detailing the influence of this compound on the thermal stability and mechanical strength of composite materials is not extensively documented in current literature. However, general principles regarding the acrylic acid component can be considered. Acrylic acid and its esters are highly reactive monomers that can undergo polymerization, a process that is significantly influenced by temperature. aidic.it Uncontrolled radical polymerization can release substantial energy, posing thermal risks. aidic.it The stability of acrylic compounds is often managed with inhibitors and the controlled presence of oxygen. aidic.it When incorporated into a polymer matrix to form a composite, the inherent thermal behavior of the acrylic moiety would be a critical factor. The pyrrole and cyano groups would further modify this behavior, potentially influencing polymer degradation pathways and cross-linking densities, which in turn affect the ultimate thermal and mechanical properties of the composite material.

Application in Biochemical Research and Biological Probes Development

The structural framework of this compound is also valuable in the realm of biochemical research and the development of biological probes. The conjugated system and the presence of functional groups that can participate in intermolecular interactions make it and its derivatives suitable for designing molecules that can bind to biological targets. For instance, a structurally related compound, (E)-2-Cyano-3-(5-piperidin-1-yl-2,2-bithien-5-yl)acrylic acid, has been investigated as a fluorescent probe for detecting prefibrillar oligomers, which are implicated in various diseases. researchgate.net This suggests that the 2-cyano-3-(heterocycle)acrylic acid scaffold can be adapted to create probes that exhibit changes in their photophysical properties upon binding to specific biomolecules, enabling their detection and study.

Investigation of Enzyme Inhibition Mechanisms (e.g., Tyrosinase Inhibition)

A significant area of application for derivatives of this compound is in the investigation of enzyme inhibition, particularly targeting tyrosinase. frontiersin.orgnih.gov Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis, and its inhibition is a major strategy for treating hyperpigmentation disorders and preventing browning in the food industry. frontiersin.orgnih.gov A series of 2-cyanopyrrole derivatives have been synthesized and evaluated for their inhibitory effects on mushroom tyrosinase, demonstrating that this chemical class can produce highly potent inhibitors. frontiersin.orgnih.gov

One standout compound from these studies, designated A12, exhibited exceptionally strong inhibitory activity, proving to be approximately 30 times more potent than the widely used reference inhibitor, kojic acid. frontiersin.orgnih.gov The success of this molecular scaffold has spurred further investigation into its mechanism of action and the structural features crucial for its activity. frontiersin.orgnih.gov

| Compound | Tyrosinase IC₅₀ (μM) |

| Compound A12 | 0.97 |

| Kojic Acid (Reference) | 28.72 |

Kinetic studies are crucial for understanding how an inhibitor interacts with its target enzyme. For the potent 2-cyanopyrrole derivative A12, analysis of the inhibitory mechanism revealed that it functions as a reversible and mixed-type inhibitor. frontiersin.orgnih.gov

A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at a site distinct from the active site. This affects both the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) of the enzymatic reaction. The reversibility of the inhibition indicates that the compound does not form a permanent covalent bond with the tyrosinase enzyme, which is often a desirable trait for therapeutic agents. frontiersin.orgnih.gov This mode of action distinguishes it from other classes of inhibitors and provides a clear basis for its biological effect. mdpi.com

To visualize the interaction between the inhibitor and the enzyme at a molecular level, computational molecular docking simulations have been performed. frontiersin.org These studies modeled the binding of compound A12 into the active site of tyrosinase. The simulations revealed several key interactions that stabilize the ligand-enzyme complex. frontiersin.org

The cyano group of the inhibitor was positioned near the dinuclear copper center in the enzyme's active site, suggesting a potential metal-ligand interaction, which is a critical factor for many potent tyrosinase inhibitors. frontiersin.org Additionally, the pyrrole ring of the compound was found to engage in a π-π stacking interaction with the imidazole (B134444) ring of a histidine residue (His263). frontiersin.org The inhibitor was further stabilized by a network of hydrophobic interactions with several other amino acid residues within the active site pocket, including Ala286, Val248, and Phe264. frontiersin.org These combined interactions explain the high-affinity binding and potent inhibitory activity of the compound. frontiersin.org

The detailed kinetic and molecular docking findings provide a strong foundation for the structure-based rational design of new and even more potent tyrosinase inhibitors. Structure-activity relationship (SAR) analyses of various 2-cyanopyrrole analogues have underscored the importance of specific structural features. frontiersin.orgnih.gov

Notably, the cyano group on the acrylic acid scaffold was found to be crucial for high inhibitory activity. nih.gov When this group was chemically transformed into an amide or a carbamate (B1207046), the resulting derivatives showed a significant reduction in their ability to inhibit tyrosinase. nih.gov This indicates that the electron-withdrawing and metal-chelating properties of the nitrile are vital for the interaction with the enzyme's active site. frontiersin.orgnih.gov These insights allow researchers to use compound A12 as a lead structure, guiding the design of future inhibitors by modifying peripheral parts of the molecule to enhance binding affinity while preserving the essential cyano-pyrrole core. frontiersin.orgnih.gov

Exploration of Receptor Interaction Profiles

The exploration of the receptor interaction profiles of this compound and its derivatives has revealed engagement with a variety of biological targets, suggesting a broad potential for therapeutic applications. Research has particularly highlighted the inhibitory activity of this class of compounds against several enzymes, indicating their promise in the development of novel therapeutic agents.

One area of significant interest is the potential of 2-cyanopyrrole derivatives as tyrosinase inhibitors. frontiersin.orgnih.gov Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. A study on a series of 2-cyanopyrrole derivatives demonstrated that these compounds can exhibit potent inhibitory activities against tyrosinase. For instance, one derivative, compound A12, was found to have an IC50 value of 0.97 μM, which is significantly more potent than the reference inhibitor kojic acid (IC50: 28.72 μM). nih.gov The inhibitory mechanism was determined to be reversible and of a mixed type. nih.gov Molecular docking studies have suggested that the interaction with tyrosinase is facilitated through metal-ligand interactions, π-π stacking, and hydrophobic interactions. nih.gov

Furthermore, the pyrrole scaffold, a core component of this compound, is a well-established pharmacophore in medicinal chemistry. Derivatives of pyrrole have been investigated for their interaction with a range of receptors. For example, substituted 5-phenyl-pyrrole-3-carboxamides have been synthesized and evaluated for their binding affinity to dopamine (B1211576) D2-like receptors. nih.gov These studies, while not directly involving this compound, underscore the capacity of the pyrrole nucleus to interact with important neurological targets.

In the context of inflammatory pathways, pyrrole derivatives have been explored as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.com For example, certain pyrrole-cinnamic acid hybrids have shown potent dual COX-2/LOX inhibitory activity. mdpi.com This suggests that the acrylic acid moiety of this compound could play a crucial role in its interaction with these enzymes, making it a candidate for the development of anti-inflammatory agents. nih.govnih.gov The structural features of these molecules, including the pyrrole ring and the cyanoacrylic acid group, are thought to contribute to their binding affinity and inhibitory potential.

Table 1: Enzyme Inhibitory Activity of Selected 2-Cyanopyrrole Derivatives

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A12 | Tyrosinase | 0.97 | nih.gov |

| Kojic Acid (Reference) | Tyrosinase | 28.72 | nih.gov |

| Pyrrole-Cinnamic Hybrid 6 | COX-2 | 7.0 | mdpi.com |

| Pyrrole-Cinnamic Hybrid 7 | COX-2 | 7.2 | mdpi.com |

| Pyrrole 2 | s-LOX | 7.5 | mdpi.com |

Development as Fluorescent Probes for Biological Systems

The structural characteristics of this compound, particularly the combination of a heterocyclic pyrrole ring and a conjugated cyanoacrylic acid moiety, suggest its potential for development as a fluorescent probe for biological imaging. While direct studies on the photophysical properties of this compound are not extensively documented, research on structurally similar compounds provides strong evidence for this application.

The fluorescence in such molecules typically arises from intramolecular charge transfer (ICT) processes, where the pyrrole ring can act as an electron donor and the cyanoacrylic acid group as an electron acceptor. This donor-acceptor architecture is a common feature in the design of fluorescent probes. The photophysical properties of these probes, such as their absorption and emission wavelengths, quantum yield, and Stokes shift, can be fine-tuned by modifying the substituents on the pyrrole ring or the acrylic acid chain.

A study on a related compound, (E)-2-cyano-3-(5-piperidin-1-yl-2,2-bithien-5-yl)acrylic acid, demonstrated its utility as a fluorescent probe for detecting prefibrillar oligomers, which are implicated in amyloid diseases. researchgate.net This indicates that the cyanoacrylic acid moiety, when coupled with a suitable heterocyclic system, can give rise to environmentally sensitive fluorescence, making it a valuable tool for studying biological processes.

Furthermore, the development of novel fluorescent probes for detecting specific biomolecules is an active area of research. For instance, a fluorescent probe based on the azamonardine fluorophore was designed for the selective detection of cysteine in living cells and zebrafish. nih.gov This probe utilizes an acryloyl chloride moiety that quenches fluorescence, which is then restored upon reaction with cysteine. This "turn-on" fluorescence mechanism is highly desirable for biological imaging as it minimizes background signal. The acrylic acid functionality in this compound could potentially be modified to incorporate such a reactive group, enabling its use as a selective sensor for specific analytes.

The potential for this compound and its derivatives to be used in cellular imaging is significant. nih.gov Their ability to be taken up by cells and their fluorescence response to changes in the cellular environment could provide valuable insights into various biological phenomena. Future research in this area would likely focus on characterizing the photophysical properties of these compounds and exploring their utility in live-cell imaging applications.

Application as Versatile Synthetic Intermediates in Organic Synthesis

The chemical structure of this compound, featuring multiple reactive sites including a carboxylic acid, a cyano group, a double bond, and an activated pyrrole ring, renders it a highly versatile intermediate in organic synthesis. This compound serves as a valuable building block for the construction of more complex molecular architectures, particularly heterocyclic systems and potential pharmaceutical scaffolds.

Precursor for the Synthesis of Complex Heterocyclic Systems

The reactivity of this compound and its derivatives allows for their use in a variety of cyclization and cycloaddition reactions to form complex heterocyclic systems. The pyrrole nucleus itself is a fundamental component of many biologically active natural products and synthetic compounds.

One notable application is in the synthesis of fused heterocyclic systems. For example, derivatives of (E)-3-(1H-pyrrol-2-yl)acrylates have been utilized as precursors for the synthesis of indolizines and pyrrolo[1,2-a]pyrazines. nih.gov In one synthetic approach, a pyrrole-based enaminone, derived from an alkyl (E)-3-(1H-pyrrol-2-yl)acrylate, undergoes cyclization in the presence of a Lewis acid to yield an indolizine (B1195054) ring system. nih.gov Similarly, 2-formylpyrrole-based enaminones can be cyclized with ammonium (B1175870) acetate (B1210297) to produce pyrrolo[1,2-a]pyrazines. nih.gov These fused heterocyclic scaffolds are of significant interest due to their presence in a range of pharmacologically active compounds.

The cyanoacrylic acid moiety also provides a handle for various chemical transformations. The double bond can participate in cycloaddition reactions, while the cyano and carboxylic acid groups can be converted into other functional groups to facilitate further cyclization reactions. For instance, the reaction of 2-cyano-3-aryl/hetarylacryloyl chlorides with binucleophiles is a known strategy for the synthesis of a variety of heterocycles. researchgate.net This suggests that this compound could be readily converted to its acid chloride and subsequently used to construct fused ring systems incorporating the pyrrole moiety.

Furthermore, the Knoevenagel condensation, a key reaction in the synthesis of this compound from pyrrole-2-carbaldehyde and cyanoacetic acid or its esters, is a widely used method for carbon-carbon bond formation in the synthesis of various heterocyclic compounds, including coumarins. nih.gov This highlights the fundamental role of this type of reaction in generating precursors for more complex structures.

Building Block for Potential Pharmaceutical Scaffolds (excluding clinical data)

The pyrrole ring is a privileged scaffold in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of potential pharmaceutical agents. pharmint.net The diverse biological activities associated with pyrrole derivatives, including anti-inflammatory, antimicrobial, and anticancer properties, drive the interest in synthesizing new compounds based on this core structure.

The anti-inflammatory potential of compounds derived from or related to this compound is a significant area of research. Phenylacrylamide derivatives, which share the acrylamide (B121943) substructure, have been investigated as anti-inflammatory agents. nih.gov For instance, (E)-2-cyano-N,3-diphenylacrylamide was developed through bioisosteric modifications of a hybrid prototype formed from fragments of indomethacin (B1671933) and paracetamol and showed promising anti-inflammatory activity in preclinical models. nih.gov This suggests that the 2-cyanoacrylamide moiety is a key pharmacophore for anti-inflammatory action. Pyrrolizine derivatives, which can be synthesized from pyrrole precursors, have also been identified as potent anti-inflammatory agents, with some acting as dual COX/5-LOX inhibitors. nih.gov

The versatility of this compound as a synthetic intermediate allows for the introduction of various substituents and the construction of diverse molecular frameworks, enabling the exploration of structure-activity relationships and the optimization of biological activity. The synthesis of libraries of compounds based on this scaffold is a common strategy in drug discovery to identify lead compounds with desired pharmacological profiles.

Role in the Development of Agrochemicals

In addition to its applications in pharmaceutical research, this compound and its derivatives have been investigated for their potential use in agrochemicals, particularly as herbicides. The 2-cyanoacrylate scaffold is a known herbicidal pharmacophore, and numerous derivatives have been synthesized and evaluated for their activity.

Research has shown that 2-cyanoacrylate derivatives can act as inhibitors of photosystem II (PSII) electron transport, a key process in photosynthesis. nih.govnih.gov By blocking this pathway, these compounds can effectively kill unwanted plants. Studies on various 2-cyano-3-substituted-acrylates have demonstrated that the nature of the substituent at the 3-position of the acrylate (B77674), as well as the group attached to the nitrogen of the aminoacrylate, significantly influences the herbicidal activity. nih.govnih.gov

For example, a series of 2-cyano-3-substituted-pyridinemethylaminoacrylates and 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates have been synthesized and shown to exhibit excellent herbicidal activities, in some cases at application rates as low as 75 g/ha. nih.govnih.gov More recently, 2-cyanoacrylate compounds containing substituted pyrazolyl or 1,2,3-triazolyl moieties have also been developed and have shown significant herbicidal activity against a range of weed species. mdpi.com

While specific studies on the herbicidal activity of this compound itself are not widely reported, the established herbicidal potential of the 2-cyanoacrylate class of compounds suggests that the pyrrole-containing analogue is a promising candidate for further investigation in the development of new agrochemicals. The pyrrole ring could offer advantages in terms of spectrum of activity, selectivity, and environmental profile compared to existing phenyl or other heterocyclic-containing 2-cyanoacrylate herbicides. nih.gov

Table 2: Herbicidal Activity of Selected 2-Cyanoacrylate Derivatives

| Compound Class | Target Weeds | Activity Level | Reference |

|---|---|---|---|

| 2-Cyano-3-substituted-pyridinemethylaminoacrylates | Various weeds | Excellent at 75 g/ha | nih.gov |

| 2-Cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates | Various weeds | Excellent at 75 g/ha | nih.gov |

| 2-Cyanoacrylates with pyrazolyl or 1,2,3-triazolyl moiety | Brassica juncea, Chenopodium serotinum, etc. | >90% inhibition at 1500 g/ha | mdpi.com |

Structure Activity/property Relationship Sar/spr and Rational Molecular Design

Impact of Pyrrole (B145914) Ring Substituents on Functional Properties

Substituents on the pyrrole ring of 2-cyano-3-(1H-pyrrol-2-yl)acrylic acid and its derivatives can significantly modulate the molecule's electronic, optical, and biological properties. The pyrrole ring is an electron-rich aromatic system, and the nature of any substituents will influence the electron density distribution across the entire molecule.

Electronic Properties: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyrrole ring can alter the molecule's electronic characteristics. For instance, an EDG, such as a methyl group at the N1 position, would increase the electron density of the pyrrole ring, which in turn can affect the electronic properties of the acrylic acid portion. Conversely, an EWG would decrease the electron density. These changes can influence the molecule's reactivity and its interactions with other molecules.

Optical Properties: Modifications to the pyrrole ring can also impact the optical properties of the compound, such as its absorption and emission spectra. The extended conjugation between the pyrrole ring and the cyanoacrylic acid moiety forms a chromophore. Altering the electronic nature of the pyrrole ring through substitution can shift the maximum absorption wavelength (λmax).

Biological Activity: In the context of biological activity, substituents on the pyrrole ring are crucial for molecular recognition and binding affinity to biological targets. For example, in a study of 2-cyanopyrrole derivatives as tyrosinase inhibitors, the presence and position of substituents on a phenyl group attached to the pyrrole ring were found to significantly influence the inhibitory potency. frontiersin.org While the parent compound does not have a phenyl substituent, this demonstrates the principle that even distal modifications to the core structure can have a profound effect on biological function. Another study on pyrrole derivatives as metallo-β-lactamase inhibitors highlighted the importance of specific side chains on the pyrrole for inhibitory potency. nih.gov

Table 1: Predicted Impact of Pyrrole Ring Substituents on Functional Properties

| Substituent Position | Substituent Type | Predicted Effect on Electronic Properties | Predicted Effect on Optical Properties | Predicted Effect on Biological Activity |

|---|---|---|---|---|

| N1 | Electron-Donating (e.g., -CH₃) | Increased electron density on the pyrrole ring | Potential bathochromic shift (red shift) in λmax | May enhance binding to certain biological targets by altering hydrogen bonding or steric interactions. |

| C3, C4, C5 | Electron-Withdrawing (e.g., -NO₂) | Decreased electron density on the pyrrole ring | Potential hypsochromic shift (blue shift) in λmax | Could influence binding affinity and specificity depending on the target's active site. |

Influence of Substitutions on the Acrylic Acid Moiety on Reactivity and Application

The acrylic acid moiety of this compound is a key functional group that dictates the molecule's reactivity and potential applications. Both the carboxylic acid and the cyano group are electron-withdrawing, which influences the reactivity of the carbon-carbon double bond.

Reactivity: The double bond in the acrylic acid moiety is electron-deficient and therefore susceptible to nucleophilic attack. This reactivity is central to its use in various chemical syntheses. For instance, converting the carboxylic acid to an ester, such as in (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, alters its solubility and can be a necessary step in certain synthetic routes. nih.govnih.govresearchgate.net The cyano group is critical for some biological activities; its replacement with an amide or carbamate (B1207046) group has been shown to significantly reduce the tyrosinase inhibitory activity of related compounds. frontiersin.org

Applications: The reactivity of the acrylic acid moiety allows for its use as a monomer in polymerization reactions. The specific nature of the ester group in acrylate (B77674) derivatives can be tailored to achieve desired polymer properties. Furthermore, the carboxylic acid group can be converted to other functional groups, such as amides, to create derivatives with different biological or material properties. For example, compounds containing an acrylamide (B121943) residue have been investigated for their biological activity and as precursors in organic synthesis. mdpi.com

Table 2: Influence of Acrylic Acid Moiety Substitutions on Reactivity and Application

| Moiety | Substitution | Effect on Reactivity | Potential Application |

|---|---|---|---|

| Carboxylic Acid | Esterification (e.g., -COOCH₂CH₃) | Masks the acidic proton, alters solubility. | Intermediate for further synthesis, monomer for polymerization. |

| Carboxylic Acid | Amidation (e.g., -CONH₂) | Changes hydrogen bonding capabilities and chemical stability. | Synthesis of biologically active compounds, polymer functionalization. |

| Cyano Group | Hydrolysis to Carboxylic Acid | Removes the electron-withdrawing cyano group, introduces a second carboxylic acid. | Creation of di-acid derivatives with different coordination properties. |

Stereochemical Configurations and their Effect on Molecular Recognition and Performance

The stereochemistry of this compound, specifically the configuration around the carbon-carbon double bond, is a critical determinant of its three-dimensional shape and, consequently, its interaction with other molecules.

The compound can exist as two geometric isomers: the E-isomer and the Z-isomer. The IUPAC name for the commonly available form is (E)-2-cyano-3-(1H-pyrrol-2-yl)acrylic acid. sigmaaldrich.com In the E-isomer, the pyrrole ring and the carboxylic acid group are on opposite sides of the double bond. In the Z-isomer, they would be on the same side. The E-isomer is generally the more thermodynamically stable form due to reduced steric hindrance between the bulky pyrrole and carboxylic acid groups.

The planarity of the molecule is a significant feature. X-ray crystallography of the related ethyl ester, (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, shows that all the non-hydrogen atoms are nearly in the same plane. nih.govnih.govresearchgate.net This planarity, dictated by the E-configuration, is crucial for effective molecular packing in the solid state and for interactions with planar biological targets, such as the active sites of enzymes or DNA.

In the context of molecular recognition, the specific spatial arrangement of the pyrrole ring, the cyano group, and the carboxylic acid is what allows for precise interactions (e.g., hydrogen bonds, π-π stacking) with a biological receptor. A change from the E- to the Z-isomer would completely alter this spatial arrangement and likely lead to a significant loss of biological activity.

Computational Methods for Predictive SAR/SPR Modeling

Computational methods are invaluable tools for predicting the structure-activity and structure-property relationships of this compound and its derivatives, guiding the rational design of new compounds with desired properties.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule, such as the electron density distribution, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential. These calculations can help predict the reactivity of different sites on the molecule and provide insights into its optical properties.

Molecular Docking: This computational technique is used to predict the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For derivatives of this compound, docking studies can elucidate the key interactions within the active site that are responsible for its biological activity. For instance, molecular docking of a related 2-cyanopyrrole derivative with tyrosinase revealed that the cyano group interacts with the dicopper nucleus in the active site, and the pyrrole ring forms a π-π interaction with a histidine residue. frontiersin.org